Bienvenue dans la boutique en ligne BenchChem!

Metacytofilin

Anti-malarial Drug resistance Plasmodium falciparum

Metacytofilin (MCF) is a morpholine‑2,5‑dione natural product first isolated from the entomopathogenic fungus Metarhizium sp. TA2759.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 145398-57-8
Cat. No. B120358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetacytofilin
CAS145398-57-8
Synonyms3-alpha-hydroxy-6beta-methylamino-6alpha-(2-methylpropyl)-3beta-phenylmethyl-4H-2,3,5,6-tetrahydro-1,4-oxazine-2,5-dione
metacytofilin
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)NC(C(=O)O1)(CC2=CC=CC=C2)O)NC
InChIInChI=1S/C16H22N2O4/c1-11(2)9-16(17-3)13(19)18-15(21,14(20)22-16)10-12-7-5-4-6-8-12/h4-8,11,17,21H,9-10H2,1-3H3,(H,18,19)/t15-,16-/m1/s1
InChIKeyDPVKIQKSCWSCBE-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metacytofilin (CAS 145398-57-8): A Fungal Morpholine‑2,5‑dione with Dual Anti‑Apicomplexan Activity


Metacytofilin (MCF) is a morpholine‑2,5‑dione natural product first isolated from the entomopathogenic fungus Metarhizium sp. TA2759 [1]. Its structure—comprising a 3‑benzyl‑3‑hydroxy‑6‑(methylamino)‑6‑isobutyl‑substituted morpholine‑2,5‑dione core—places it within the diketopiperazine‑related class of fungal metabolites [2]. Originally described as an immunomodulator [1], MCF has subsequently been characterised as a potent inhibitor of apicomplexan parasites, demonstrating in vitro activity against both chloroquine‑sensitive and chloroquine‑resistant Plasmodium falciparum [3] as well as intracellular and extracellular Toxoplasma gondii [4]. These dual anti‑parasitic properties, combined with a favourable selectivity index and an emerging in vivo efficacy profile, position MCF as a differentiated research tool and lead scaffold for anti‑protozoal drug discovery.

Why Generic Substitution Fails for Metacytofilin: Structural Uniqueness Underpins Differentiated Anti‑Parasitic Selectivity


Metacytofilin cannot be simply interchanged with in‑class morpholine‑2,5‑diones or diketopiperazine‑type natural products because its biological activity is exquisitely dependent on its precise stereochemistry and substitution pattern. In the anti‑malarial domain, four optical isomers of cyclo[Leu‑Phe]‑diketopiperazine derivatives with modified methoxy and/or hydroxyl groups completely lost anti‑plasmodial activity, demonstrating that the spatial arrangement of the functional groups in MCF is critical for target engagement [1]. Similarly, in the anti‑Toxoplasma context, close structural analogues—di‑methoxy‑MCF, di‑butoxy‑MCF, and dehydro‑MCF—exhibited 14‑ to 34‑fold reductions in potency compared with MCF itself [2]. These sharp SAR cliffs preclude the assumption that nominally similar morpholine‑dione scaffolds or generic fungal metabolite fractions can replicate MCF’s potency, selectivity, or in vivo efficacy. Any substitution without rigorous, head‑to‑head comparative data risks losing the key differentiators that justify MCF’s procurement for anti‑apicomplexan research.

Metacytofilin (CAS 145398-57-8) Quantitative Differentiation Evidence: Comparator‑Based Potency, Selectivity, and In‑Vivo Performance Data


MCF Retains Potency Against Chloroquine‑Resistant P. falciparum Where Chloroquine Fails

Metacytofilin (MCF) was evaluated head‑to‑head against the standard anti‑malarial drugs artemisinin and chloroquine using the chloroquine‑sensitive 3D7 strain and the chloroquine‑resistant K1 strain of Plasmodium falciparum in a 48 h in vitro culture assay. Against the resistant K1 strain, MCF exhibited an IC₅₀ of 605 nM, whereas chloroquine was largely ineffective (IC₅₀ = 1.62 µM), representing a 2.68‑fold superiority for MCF [1]. MCF also maintained near‑equivalent potency against both strains (3D7 IC₅₀ = 666 nM; K1 IC₅₀ = 605 nM), in contrast to chloroquine which lost 41‑fold potency against the resistant strain [1]. Artemisinin was more potent overall (3D7 IC₅₀ = 17.4 nM; K1 IC₅₀ = 18.3 nM) but MCF’s value proposition lies in its distinct chemotype and unique mechanism, offering a complementary resistance‑breaking scaffold [1].

Anti-malarial Drug resistance Plasmodium falciparum

Superior Therapeutic Window: MCF Exhibits the Highest Selectivity Index Among Evaluated Anti‑Toxoplasma Drugs

In a head‑to‑head panel against the RH‑GFP strain of Toxoplasma gondii, MCF’s host‑cell cytotoxicity (HFF CC₅₀) and anti‑parasitic potency (RH‑GFP IC₅₀) were simultaneously quantified alongside sulfadiazine, spiramycin, azithromycin, and atovaquone [1]. MCF demonstrated an anti‑T. gondii IC₅₀ of 1.2 µM with a human foreskin fibroblast (HFF) CC₅₀ of 167.8 µM, yielding a selectivity index (SI) of 139.8 [1]. This SI was dramatically higher than that of spiramycin (SI = 0.7), azithromycin (SI = 2.6), and atovaquone (SI = 56.9) [1]. The standard‑of‑care sulfadiazine could not be directly compared because it failed to achieve 50 % inhibition in either the HFF or RH‑GFP assays at the tested concentrations [1]. Although atovaquone displayed greater absolute anti‑parasitic potency (RH‑GFP IC₅₀ = 36.9 nM), its markedly lower SI (56.9 vs 139.8 for MCF) indicates a narrower therapeutic window [1].

Anti-Toxoplasma Selectivity Index Host cell cytotoxicity

Structural Specificity Validated: MCF Derivatives Lose 14‑ to 34‑Fold Anti‑Toxoplasma Potency

To confirm that MCF’s activity is not a class‑wide property of the morpholine‑2,5‑dione scaffold, three close structural derivatives were synthesised and tested in parallel against T. gondii RH‑GFP [1]. Di‑methoxy‑MCF, di‑butoxy‑MCF, and dehydro‑MCF all showed substantially diminished anti‑parasitic activity: IC₅₀ values of 41.1 µM, 37.1 µM, and 16.4 µM, respectively, compared with 1.2 µM for native MCF [1]. This represents a 14‑fold loss of potency for dehydro‑MCF, a 31‑fold loss for di‑butoxy‑MCF, and a 34‑fold loss for di‑methoxy‑MCF [1]. Cyclo[Leu‑Phe] diastereomers (cyclo[l‑Leu‑d‑Phe], cyclo[l‑Leu‑l‑Phe], cyclo[d‑Leu‑l‑Phe], cyclo[d‑Leu‑d‑Phe]) were also inactive (IC₅₀ > 154–385 µM) [1]. These data confine the anti‑Toxoplasma pharmacophore to the specific hydroxyl/methoxy substitution pattern and stereochemistry of natural MCF.

Structure‑Activity Relationship (SAR) Toxoplasma gondii Derivative benchmarking

Oral Administration of MCF Prevents Vertical Transmission of T. gondii in Pregnant Mice—An Endpoint Unaddressed by Standard Anti‑Toxoplasma Drugs

In a pregnant‑mouse model of T. gondii infection, oral administration of MCF completely prevented vertical transmission of the parasite from dam to foetuses [1]. This is a critical differentiator because current first‑line anti‑Toxoplasma therapies (sulfadiazine + pyrimethamine) are contraindicated in early pregnancy due to teratogenic risk, and the alternative spiramycin—while safe—demonstrates a selectivity index of only 0.7 in the same in‑vitro assay system used to benchmark MCF [1]. Although spiramycin was not directly tested in the same in‑vivo congenital transmission model, its markedly inferior in‑vitro SI (0.7 vs 139.8 for MCF) and known clinical limitations in preventing foetal infection provide a contextual comparator [1]. No other single agent in the published anti‑Toxoplasma pipeline has demonstrated oral efficacy in preventing congenital transmission in a murine model [1].

Congenital toxoplasmosis In vivo efficacy Vertical transmission

Dual‑Stage Anti‑Malarial Activity: MCF Kills Ring‑Stage P. falciparum and Suppresses Extended‑Culture Parasite Growth

MCF was shown to target the ring stage of P. falciparum, causing parasite death as evidenced by morphological spots within infected red blood cells [1]. In extended 72 h cultures, MCF inhibited parasite growth with an IC₅₀ of 285 nM against the 3D7 strain, indicating that its anti‑plasmodial effect is sustained over multiple intra‑erythrocytic cycles [1]. This dual‑stage activity (ring‑stage killing + multi‑cycle growth suppression) contrasts with artemisinin, which, while more potent in short‑term assays (17.4 nM at 48 h), requires combination therapy to prevent recrudescence and is associated with emerging resistance in Southeast Asia [1]. The ability of MCF to suppress growth over 72 h as a single agent suggests a distinct pharmacodynamic profile that may complement existing artemisinin‑based regimens [1].

Ring‑stage activity 72 h growth inhibition Stage‑specificity

Distinct Mode of Action: RNAseq Reveals MCF Inhibits T. gondii DNA Replication and Promotes RNA Degradation

RNA sequencing of T. gondii‑infected human cells treated with MCF revealed a unique transcriptional signature: MCF inhibited DNA replication pathways and enhanced RNA degradation in the parasite [1]. This dual perturbation of nucleic acid metabolism is mechanistically distinct from the folate‑pathway inhibition of sulfadiazine/pyrimethamine, the cytochrome b targeting of atovaquone, and the protein‑synthesis inhibition of spiramycin and azithromycin [1]. No head‑to‑head RNAseq comparison with other anti‑Toxoplasma agents has been published. However, the transcriptomic fingerprint of MCF—DNA replication arrest coupled with RNA decay—is not recapitulated by any currently approved anti‑Toxoplasma therapy, positioning MCF as a tool compound for interrogating novel vulnerability nodes in apicomplexan parasites [1].

Mode of action (MoA) RNA sequencing DNA replication inhibition

Metacytofilin (CAS 145398-57-8): Highest‑Impact Research Application Scenarios Based on Validated Differentiation Data


Drug‑Resistant Malaria Lead Optimisation: Screening MCF Against Artemisinin‑Resistant and Multi‑Drug‑Resistant P. falciparum Isolates

MCF’s demonstrated activity against the chloroquine‑resistant K1 strain (IC₅₀ = 605 nM) [1], combined with its distinct morpholine‑2,5‑dione chemotype unrelated to 4‑aminoquinolines or artemisinins, makes it a high‑priority scaffold for medicinal chemistry programs seeking resistance‑breaking anti‑malarial leads. Procurement of authenticated MCF enables direct comparative screening against artemisinin‑resistant clinical isolates, exploration of MCF‑artemisinin combination indices, and structure‑guided derivatisation campaigns targeting the critical methoxy/hydroxyl pharmacophore identified by SAR studies [1].

Congenital Toxoplasmosis Drug Discovery: In Vivo Proof‑of‑Concept Studies in Pregnant Animal Models

MCF is one of the very few compounds with published in vivo evidence of preventing vertical T. gondii transmission following oral administration in pregnant mice [2]. This positions MCF as a reference standard for screening campaigns targeting congenital toxoplasmosis—a high‑unmet‑need indication. Researchers procuring MCF can benchmark novel compounds against its 139.8‑fold selectivity index [2] and its complete vertical‑transmission prevention endpoint, while leveraging its RNAseq‑validated mechanism (DNA replication inhibition + RNA degradation enhancement) [2] to guide target‑based screening cascades.

Apicomplexan Mode‑of‑Action Deconvolution: Using MCF as a Chemical Probe to Dissect Parasite Nucleic Acid Metabolism Vulnerabilities

MCF’s unique transcriptomic fingerprint—simultaneous inhibition of DNA replication and enhancement of RNA degradation in T. gondii [2]—establishes it as an orthogonal chemical probe for functional genomics and chemical biology studies. Procurement of MCF allows research groups to interrogate nucleic acid metabolism pathways that are not accessible with folate‑pathway inhibitors (sulfadiazine/pyrimethamine), cytochrome b inhibitors (atovaquone), or protein‑synthesis inhibitors (spiramycin, azithromycin) [2]. Comparative transcriptomic or proteomic profiling of MCF versus these standard‑of‑care agents can reveal novel, druggable vulnerability nodes in apicomplexan parasites.

SAR Benchmarking and Quality Control: Using MCF Derivatives as Built‑In Negative Controls for Anti‑Parasitic Screening

The published SAR data showing that di‑methoxy‑MCF, di‑butoxy‑MCF, and dehydro‑MCF lose 14‑ to 34‑fold potency relative to MCF [2] provide a ready‑made negative‑control set for screening laboratories. Procurement of MCF alongside one or more of its characterised, low‑activity derivatives (or synthesis of these derivatives from MCF) enables robust assay validation: any screen that fails to discriminate MCF from its inactive derivatives can be flagged as a false‑positive‑prone assay system. This built‑in SAR framework reduces validation time and improves the reliability of hit‑to‑lead progression when MCF is used as a reference compound.

Quote Request

Request a Quote for Metacytofilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.